(E)-3-(furan-2-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13-4-6-14(7-5-13)11-16-12-19-18(23-16)20-17(21)9-8-15-3-2-10-22-15/h2-10,12H,11H2,1H3,(H,19,20,21)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACSLJSMSRYZTR-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylbenzylamine with α-bromoacetophenone in the presence of a base such as potassium carbonate.
Coupling with Furan-2-carbaldehyde: The thiazole intermediate is then coupled with furan-2-carbaldehyde using a Wittig reaction to form the (E)-3-(furan-2-yl)acrylamide moiety.
Final Coupling: The final step involves coupling the (E)-3-(furan-2-yl)acrylamide with the thiazole intermediate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Furan-2,3-dione.
Reduction: The corresponding amine derivative.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
(E)-3-(furan-2-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide depends on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by targeting specific enzymes or pathways essential for bacterial survival. In the context of anticancer research, it may induce apoptosis in cancer cells by interacting with molecular targets involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Features
The compound’s closest analogs differ in three key regions: (1) substituents on the thiazole ring, (2) the acrylamide linker’s configuration and substituents, and (3) heteroaromatic group replacements (e.g., furan vs. thiophene). Below is a comparative analysis of these features:
Table 1: Structural and Functional Comparison of Selected Analogs
Structure-Activity Relationships (SAR)
Thiazole Substituents :
- Electron-donating groups (e.g., 4-methylbenzyl) improve lipophilicity and membrane penetration.
- Halogenated aryl groups (e.g., 4-fluorophenyl in HF-154) enhance metabolic stability and target affinity .
Linker Type :
- Acrylamide’s rigidity and conjugation favor target binding over propanamide’s flexibility.
Heteroaromatic Groups :
- Furan’s oxygen engages in hydrogen bonding, while thiophene’s sulfur increases lipophilicity and π-stacking .
Biological Activity
The compound (E)-3-(furan-2-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide is a synthetic organic molecule that has garnered interest for its potential biological activities. This compound features a furan ring, a thiazole moiety, and an acrylamide functional group, which contribute to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The thiazole ring is known for its ability to form hydrogen bonds and hydrophobic interactions, which facilitate binding to specific enzymes or receptors. The acrylamide group may enhance the reactivity of the compound, allowing it to participate in nucleophilic addition reactions that can modify biological macromolecules.
Biological Activities
Research has indicated that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity : Compounds containing furan and thiazole rings have been reported to show significant antimicrobial properties against various bacterial strains.
- Antitumor Activity : Similar acrylamide derivatives have demonstrated anticancer effects in vitro and in vivo, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Neurological Effects : Some derivatives have been identified as positive allosteric modulators of nicotinic receptors, suggesting potential applications in treating anxiety and other neurological disorders.
Case Study 1: Antitumor Activity
A study on a related compound, 3-Furan-2-yl-N-p-tolyl-acrylamide , demonstrated significant antitumor activity against human cancer cell lines. The compound exhibited an IC50 value of approximately 5 µM, indicating effective cytotoxicity. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Properties
In another investigation, derivatives of thiazole compounds were tested against both Gram-positive and Gram-negative bacteria. Results showed that these compounds had minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.63 µg/mL against various strains, highlighting their potential as antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| (E)-3-(furan-2-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide | Structure | Antimicrobial, Antitumor | Contains furan and thiazole moieties |
| Furanone Derivative | Structure | Antimicrobial | Contains a lactone ring |
| Benzamide Derivative | Structure | Antitumor | Lacks furan rings |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
